molecular formula C6H9N3 B1396164 1-(Pyrimidin-2-yl)ethanamine CAS No. 944906-24-5

1-(Pyrimidin-2-yl)ethanamine

Cat. No. B1396164
CAS RN: 944906-24-5
M. Wt: 123.16 g/mol
InChI Key: GVPDKCZQAZOFJX-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-yl)ethanamine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as “(S)-1-(Pyrimidin-2-yl)ethanamine” and "(1S)-1-pyrimidin-2-ylethanamine" .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one study describes the use of 1-(pyridin-2-yl)methanamine-based ruthenium catalysts for the fast transfer hydrogenation of carbonyl compounds . Another study discusses a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring attached to an ethanamine group . The InChI code for this compound is “InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1” and the InChIKey is "GVPDKCZQAZOFJX-YFKPBYRVSA-N" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 51.8 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : 1-(Pyrimidin-2-yl)ethanamine has been used in the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines via a four-step process, demonstrating its utility in creating diverse chemical structures (Svete et al., 2015).
  • Structural Elucidation : These novel compounds have been structurally characterized using NMR, showcasing the application of this compound in creating compounds with potential biological relevance (Svete et al., 2015).

Biological Activities

  • Antioxidant Properties : Research indicates that derivatives of this compound show promising antioxidant activity, suggesting its potential in developing therapeutics for oxidative stress-related disorders (Rani et al., 2012).
  • Cancer Cell Inhibition : Certain complexes containing this compound analogs have been found to exhibit cytotoxic activities against cancer cell lines, highlighting its potential in cancer research (Mustafa et al., 2015).

Chemical Properties and Applications

  • Catalysis in Organic Synthesis : The application of this compound derivatives in catalysis has been explored, particularly in the methoxycarbonylation of olefins, suggesting its potential in industrial chemical processes (Zulu et al., 2020).
  • Complexation with Metals : Studies have shown that this compound can complex with metals like copper and cadmium, which could be beneficial in areas like material science and corrosion inhibition (Das et al., 2017).

Future Directions

The future directions for “1-(Pyrimidin-2-yl)ethanamine” could involve further exploration of its synthesis methods and potential applications . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol could be one such direction .

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction is crucial for the stabilization of collagen triple helices, which are essential for the structural integrity of connective tissues. Additionally, this compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, indicating its potential role in anti-fibrotic activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have anti-inflammatory and anticancer properties, affecting cell proliferation and apoptosis . In particular, this compound has demonstrated significant antiproliferative activity against HeLa and HepG2 cell lines, indicating its potential as an anticancer agent . Furthermore, it has been shown to modulate cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of collagen prolyl 4-hydroxylases, leading to a decrease in collagen synthesis . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the hydroxylation of proline residues . Additionally, this compound has been shown to downregulate the expression of COL1A1 gene, further contributing to its anti-fibrotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been studied in vitro, where it has been shown to maintain its anti-fibrotic activity over extended periods . The degradation of this compound in laboratory settings has not been extensively studied, but its stability suggests that it remains active for a considerable duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anti-fibrotic and anti-inflammatory activities without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is crucial for the synthesis of nucleotides, which are essential for DNA and RNA synthesis . The compound interacts with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase, which plays a key role in the de novo synthesis of pyrimidines . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues and cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications play a crucial role in determining the compound’s subcellular localization and its subsequent effects on cellular function .

properties

IUPAC Name

1-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDKCZQAZOFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717779
Record name 1-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944906-24-5
Record name 1-(Pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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